- Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines, Journal of Colloid and Interface Science (2017, 2017, , 231-240
Cas no 98018-66-7 (N-benzyl-2-chloroaniline)
N-benzyl-2-chloroaniline structure
Product Name:N-benzyl-2-chloroaniline
Numero CAS:98018-66-7
MF:C13H12ClN
MW:217.694082260132
CID:750782
PubChem ID:10242481
Update Time:2025-05-21
N-benzyl-2-chloroaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanamine, N-(2-chlorophenyl)-
- N-BENZYL-N-(2-CHLOROPHENYL)AMINE
- Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)
- N-(2-Chlorophenyl)benzenemethanamine (ACI)
- 2-Chloro-N-benzylaniline
- N-Benzyl-2-chloroaniline
- N-benzyl-2-chloroaniline
-
- Inchi: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
- Chiave InChI: RJIRIFJATWTRKR-UHFFFAOYSA-N
- Sorrisi: ClC1C(NCC2C=CC=CC=2)=CC=CC=1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
N-benzyl-2-chloroaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI01545-50mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 50mg |
$282.00 | 2024-07-18 | |
| A2B Chem LLC | AI01545-100mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 100mg |
$324.00 | 2024-07-18 | |
| A2B Chem LLC | AI01545-250mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 250mg |
$376.00 | 2024-07-18 | |
| A2B Chem LLC | AI01545-500mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 500mg |
$535.00 | 2024-07-18 | |
| A2B Chem LLC | AI01545-1g |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 1g |
$653.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305322-50mg |
n-Benzyl-2-chloroaniline |
98018-66-7 | 97% | 50mg |
¥1857.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305322-100mg |
n-Benzyl-2-chloroaniline |
98018-66-7 | 97% | 100mg |
¥2775.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305322-250mg |
n-Benzyl-2-chloroaniline |
98018-66-7 | 97% | 250mg |
¥3481.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305322-500mg |
n-Benzyl-2-chloroaniline |
98018-66-7 | 97% | 500mg |
¥7156.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305322-1g |
n-Benzyl-2-chloroaniline |
98018-66-7 | 97% | 1g |
¥9696.00 | 2024-04-23 |
N-benzyl-2-chloroaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 1 MPa, 150 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ; 24 h, 70 °C
Riferimento
- New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Oxygen , Cesium hydroxide, monohydrate Solvents: Mesitylene ; 24 h, 140 °C
Riferimento
- Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Silver , Iron chloride (FeCl3) Solvents: o-Xylene ; 18 h, reflux
Riferimento
- γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols, ChemCatChem (2009, 2009, 1(4), 497-503
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Magnetite (Fe3O4) (silica coated) , Silver triflate , Silica , Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
Riferimento
- Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Oxygen , Cesium hydroxide Catalysts: Manganese oxide (MnO2) ; 24 h, 135 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Riferimento
- Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air, Organic Letters (2011, 2011, 13(23), 6184-6187
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
Riferimento
- Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Pyridine , Potassium tert-butoxide Solvents: Toluene ; 12 h, 135 °C
Riferimento
- Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610
Metodo di produzione 9
Condizioni di reazione
1.1 30 min, rt
1.2 Reagents: Pinacolborane ; 12 h, rt
1.2 Reagents: Pinacolborane ; 12 h, rt
Riferimento
- Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) , 2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ; 36 h, 110 °C
Riferimento
- Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy, Journal of Coordination Chemistry (2021, 2021, , 4-6
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ; 3 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Samarium borohydride as effective reagent for synthesis of various imines and secondary amines, Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ; 8 h, 3 MPa, 80 °C
Riferimento
- Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes, RSC Advances (2015, 2015, 5(70), 56936-56941
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Acetic acid ; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride ; 5 min, 0 °C
1.3 Solvents: Water
1.2 Reagents: Sodium borohydride ; 5 min, 0 °C
1.3 Solvents: Water
Riferimento
- para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) , Tetrabutylammonium bromide , Silica Solvents: Water ; 1.5 h, 100 °C
Riferimento
- SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines, Cuihua Xuebao (2014, 2014, 35(3), 444-450
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Alumina (complexes with Pt-Sn) , Platinum, compd. with tin (1:3) (γ-alumina-supported) ; 32 h, 145 °C
Riferimento
- Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols, Tetrahedron (2016, 2016, 72(51), 8516-8521
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ; 36 h, 140 °C
Riferimento
- Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414
Metodo di produzione 18
Condizioni di reazione
1.1 Catalysts: Alumina , Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ; 24 h, 145 °C
Riferimento
- Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ; 24 h, 120 °C
Riferimento
- Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349
Metodo di produzione 20
Condizioni di reazione
1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ; 18 h
Riferimento
- Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots, Journal of Catalysis (2020, 2020, , 304-310
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ; rt
1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt
1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt
Riferimento
- Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane, Catalysis Science & Technology (2020, 2020, 10(4), 944-949
Metodo di produzione 22
Condizioni di reazione
1.1 Catalysts: Potassium hydroxide , Carbon nitride (C3N4) Solvents: Toluene ; 18 h, 130 °C
Riferimento
- Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions, Journal of Catalysis (2023, 2023, , 80-98
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ; 1 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ; 24 h, 130 °C
Riferimento
- Carbon-catalysed reductive hydrogen atom transfer reactions, Nature Communications (2015, 2015, , 1-6478
Metodo di produzione 25
Condizioni di reazione
1.1 Catalysts: Gold , Titania Solvents: Toluene ; 33 h, 120 °C
Riferimento
- Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177
Metodo di produzione 26
Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium fluoride , Zinc , Potassium fluoride , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ; 48 h, 90 °C
Riferimento
- Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite, Chinese Chemical Letters (2022, 2022, 33(1), 266-270
Metodo di produzione 27
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ; 24 h, 180 °C
Riferimento
- Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst, ChemSusChem (2019, 2019, 12(13), 3185-3191
Metodo di produzione 28
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ; 24 h, 130 °C
Riferimento
- [(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001
N-benzyl-2-chloroaniline Raw materials
- N-(2-chlorophenyl)benzamide
- Benzyl alcohol
- Benzaldehyde
- Benzenamine, 2-chloro-N-(phenylmethylene)-, (E)-
N-benzyl-2-chloroaniline Preparation Products
N-benzyl-2-chloroaniline Letteratura correlata
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
98018-66-7 (N-benzyl-2-chloroaniline) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso